2-Phenoxy-1,3,2-dioxaphosphinane
Description
Properties
CAS No. |
1078-57-5 |
|---|---|
Molecular Formula |
C9H11O3P |
Molecular Weight |
198.16 g/mol |
IUPAC Name |
2-phenoxy-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C9H11O3P/c1-2-5-9(6-3-1)12-13-10-7-4-8-11-13/h1-3,5-6H,4,7-8H2 |
InChI Key |
PAHSFPBHXSPPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(OC1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxy-1,3,2-dioxaphosphinane can be synthesized through the reaction of phenol with phosphorus trichloride (PCl₃) and a diol, such as 1,3-propanediol. The reaction typically involves heating the reactants in the presence of a base, such as pyridine, to facilitate the formation of the cyclic structure. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Phenoxy-1,3,2-dioxaphosphinane may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: It can participate in nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Hydrolysis: Aqueous acids or bases can facilitate hydrolysis.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinanes.
Hydrolysis: Phosphoric acid derivatives.
Scientific Research Applications
2-Phenoxy-1,3,2-dioxaphosphinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1,3,2-dioxaphosphinane involves its ability to interact with various molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Reactivity: The phenoxy group in 2-Phenoxy-1,3,2-dioxaphosphinane imparts aromatic stability and enhances its suitability for electrophilic substitution reactions, enabling the synthesis of bioactive Mannich bases . In contrast, DMOCP’s chloro and dimethyl groups increase electrophilicity at phosphorus, making it a potent chlorinating agent . The erucyloxy chain in 2-Erucyloxy-1,3,2-dioxaphosphinane 2-oxide enhances lipophilicity, facilitating cell membrane penetration in drug delivery applications .
Synthetic Flexibility: DMOCP is synthesized under anhydrous conditions using POCl₃, emphasizing its role in moisture-sensitive reactions . 2-Phenoxy-1,3,2-dioxaphosphinane’s synthesis is optimized for scalability, as evidenced by its use in high-yield Mannich base preparations .
Biological vs. Industrial Applications: While 2-Phenoxy-1,3,2-dioxaphosphinane derivatives show antimicrobial activity (MIC values: 12.5–50 μg/mL) , DMOCP and Diisopropyl methylphosphonite are primarily industrial reagents for organophosphorus synthesis .
Physicochemical Properties
- Melting Points: DMOCP has a higher melting point (97–102°C) due to its rigid, substituted ring , whereas 2-Phenoxy-1,3,2-dioxaphosphinane’s phenoxy group likely reduces crystallinity, though exact data are unreported.
- Solubility: The erucyloxy derivative’s long alkyl chain renders it soluble in nonpolar solvents, contrasting with the polar hydroxy group in cP .
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing 2-Phenoxy-1,3,2-dioxaphosphinane derivatives?
- Methodology :
Core Synthesis : React 1,3-propanediol with phosphorus oxychloride (POCl₃) in dry toluene under inert conditions, using triethylamine (TEA) as a catalyst. Maintain temperatures between 0–5°C to control exothermicity .
Derivatization : For substituted analogs (e.g., 2-erucyloxy derivatives), introduce acyl chlorides or alkyl halides during the cyclization step. Optimize stoichiometry to minimize side products .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol/water mixtures. Monitor purity via ³¹P NMR (δ ~15–25 ppm) .
- Key Data :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 0–5°C | |
| Catalyst | Triethylamine | |
| Purity Validation | ³¹P NMR (δ 18–22 ppm) |
Q. How should researchers characterize 2-Phenoxy-1,3,2-dioxaphosphinane using spectroscopic techniques?
- Methodology :
³¹P NMR : Primary tool for confirming phosphorous environment. Expect shifts between δ 15–25 ppm for cyclic phosphates. Anomalies may indicate ring strain or impurities .
¹H/¹³C NMR : Use 2D HSQC experiments to resolve overlapping signals. For stereoisomers (e.g., 4S vs. 4R derivatives), employ NOE difference spectroscopy .
X-ray Crystallography : Resolve ambiguous structures (e.g., diastereomer separation) using SHELXL for refinement. Check for twinning in high-symmetry space groups .
Advanced Research Questions
Q. How can contradictory antimicrobial activity data for 2-Phenoxy-1,3,2-dioxaphosphinane analogs be resolved?
- Methodology :
Structure-Activity Relationship (SAR) : Compare minimum inhibitory concentrations (MICs) of derivatives with varying substituents (e.g., chlorophenyl vs. methyl groups). Use standardized assays (e.g., broth microdilution) .
Mechanistic Studies : Evaluate membrane permeability via fluorescent dye assays. Correlate with logP values to assess hydrophobicity-driven efficacy .
- Data Contradictions :
- Example : Substituted analogs (e.g., 2-chlorophenyl derivatives) show 4-fold higher MICs than methylated variants, suggesting steric hindrance limits target binding .
Q. What strategies are effective for studying intramolecular reaction mechanisms in 2-Phenoxy-1,3,2-dioxaphosphinane systems?
- Methodology :
Kinetic Analysis : Monitor Michaelis-Arbusov reactions (e.g., intramolecular cyclization) via in situ ³¹P NMR. Track intermediate formation (e.g., phosphonate esters) .
Computational Modeling : Use Gaussian software to calculate transition-state energies. Validate with isotopic labeling (e.g., ¹⁸O) .
Q. How should crystallographic data discrepancies (e.g., twinning) be addressed during structure refinement?
- Methodology :
Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve twinning. SHELXD is robust for structure solution in such cases .
Refinement : Apply the TWIN/BASF command in SHELXL to model twin domains. Verify with R-factor convergence (<5% difference between twin components) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
